2-bromo-N-(4-methylphenyl)propanamide

Catalog No.
S675352
CAS No.
58532-75-5
M.F
C10H12BrNO
M. Wt
242.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-(4-methylphenyl)propanamide

CAS Number

58532-75-5

Product Name

2-bromo-N-(4-methylphenyl)propanamide

IUPAC Name

2-bromo-N-(4-methylphenyl)propanamide

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

InChI

InChI=1S/C10H12BrNO/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13)

InChI Key

TZDLHQHUDYMDAF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C(C)Br

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)Br

2-Bromo-N-(4-methylphenyl)propanamide is a chemical compound with the molecular formula C10H12BrNOC_{10}H_{12}BrNO and a molecular weight of approximately 242.11 g/mol. It is classified as an amide due to the presence of the amide functional group, characterized by a carbonyl group (C=O) directly attached to a nitrogen atom (N). The compound features a bromine atom at the second carbon position of the propanamide structure and a para-methylphenyl group, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

Currently, there's no documented information regarding a specific mechanism of action for 2-bromo-N-(4-methylphenyl)propanamide in biological systems.

  • Wear gloves and eye protection to avoid skin and eye contact.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to appropriate chemical waste disposal regulations.

Synthesis and Characterization:

2-Bromo-N-(4-methylphenyl)propanamide is an organic compound with the chemical formula C₁₀H₁₂BrNO. It can be synthesized through various methods, including the reaction of 2-bromopropanoyl chloride with 4-methylaniline. [PubChem, N-(2-Bromo-4-methylphenyl)propanamide, ]

The characterization of this compound often involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity. [Hit2Lead, N-(2-bromo-4-methylphenyl)propanamide, ]

Typical of amides and brominated compounds:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

These reactions highlight its versatility in organic synthesis, allowing for the generation of diverse chemical entities .

Several methods have been reported for synthesizing 2-bromo-N-(4-methylphenyl)propanamide:

  • Bromination of N-(4-methylphenyl)propanamide: This method involves treating N-(4-methylphenyl)propanamide with bromine in an appropriate solvent under controlled conditions.
  • Direct Amide Formation: Starting from 4-methylphenylacetic acid, the acid can be converted to the corresponding acid chloride and reacted with ammonia or an amine in the presence of a brominating agent.
  • Multi-step Synthesis: A more complex route may involve several steps, including the formation of intermediates that are subsequently brominated and converted into the final product.

These methods allow for the efficient production of 2-bromo-N-(4-methylphenyl)propanamide in laboratory settings .

2-Bromo-N-(4-methylphenyl)propanamide has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor for developing new drugs or therapeutic agents.
  • Organic Synthesis: It can be utilized as an intermediate in synthesizing other complex organic molecules.
  • Research: Its unique properties make it suitable for studies in medicinal chemistry and material science.

These applications underscore its relevance in both industrial and academic research contexts .

Several compounds share structural similarities with 2-bromo-N-(4-methylphenyl)propanamide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-(2-bromo-4-methylphenyl)propanamideC10H12BrNOBromine at different position (2 vs. 4).
N-(4-chlorophenyl)propanamideC10H12ClNOChlorine instead of bromine; different reactivity.
N-(3-methylphenyl)propanamideC10H13NONo halogen; altered biological activity profile.
N-(2-bromo-3-methylphenyl)propanamideC10H12BrNOSimilar structure but different methyl positioning.

This table illustrates that while these compounds share certain characteristics, the presence of bromine at a specific position in 2-bromo-N-(4-methylphenyl)propanamide contributes to its distinct properties and potential functionalities .

XLogP3

2.7

Dates

Last modified: 08-15-2023

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